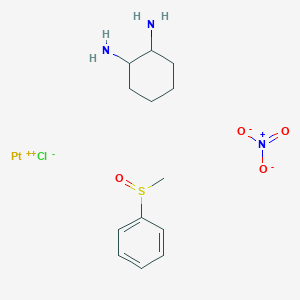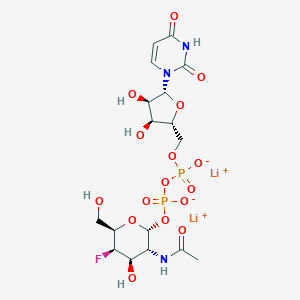
Udp-adfg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-ADFG, also known as uridine diphosphate-activated fluorescent glucose, is a fluorescent glucose analogue that has been widely used as a tool for studying glucose metabolism. This compound has been used in various scientific research applications, including metabolic imaging, glucose uptake assays, and glucose transport studies.
Applications De Recherche Scientifique
UDP-ADFG has been widely used in scientific research applications. One of the primary applications of UDP-ADFG is metabolic imaging, which allows researchers to visualize glucose uptake and metabolism in living cells and tissues. UDP-ADFG has also been used in glucose uptake assays to measure glucose uptake in cells and tissues. Additionally, UDP-ADFG has been used in glucose transport studies to investigate the mechanisms of glucose transport across cell membranes.
Mécanisme D'action
UDP-ADFG is a fluorescent glucose analogue that is taken up by cells via glucose transporters. Once inside the cell, UDP-ADFG is phosphorylated by hexokinase to form UDP-ADFG-6-phosphate, which cannot be further metabolized. The fluorescence of UDP-ADFG is quenched when it is phosphorylated, allowing researchers to measure the amount of UDP-ADFG uptake and metabolism in cells and tissues.
Biochemical and Physiological Effects:
UDP-ADFG has been shown to have minimal effects on cellular metabolism and physiology. Studies have shown that UDP-ADFG is taken up and metabolized similarly to glucose, and does not significantly alter cellular metabolism or physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of UDP-ADFG is its ability to visualize glucose uptake and metabolism in living cells and tissues. Additionally, UDP-ADFG is a non-radioactive alternative to traditional glucose uptake assays, which use radioactive glucose analogues. However, UDP-ADFG has some limitations. For example, UDP-ADFG is not metabolized beyond UDP-ADFG-6-phosphate, which may limit its usefulness in investigating downstream metabolic pathways.
Orientations Futures
There are several future directions for UDP-ADFG research. One area of research is the development of new fluorescent glucose analogues with improved properties, such as increased uptake or sensitivity. Another area of research is the application of UDP-ADFG in disease models, such as cancer or diabetes, to investigate glucose metabolism in these conditions. Additionally, UDP-ADFG may be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), to provide a more comprehensive understanding of glucose metabolism in vivo.
In conclusion, UDP-ADFG is a fluorescent glucose analogue that has been widely used in scientific research applications. Its ability to visualize glucose uptake and metabolism in living cells and tissues has made it a valuable tool for investigating glucose metabolism. While UDP-ADFG has some limitations, its potential for future research in disease models and in combination with other imaging techniques is promising.
Méthodes De Synthèse
UDP-ADFG is synthesized by reacting Udp-adfg diphosphate (UDP) with a fluorescent glucose analogue, such as 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose). The reaction yields UDP-ADFG, which is purified using high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
120596-20-5 |
|---|---|
Nom du produit |
Udp-adfg |
Formule moléculaire |
C17H24FLi2N3O16P2 |
Poids moléculaire |
621.3 g/mol |
Nom IUPAC |
dilithium;[(2R,3R,4R,5R,6R)-3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26FN3O16P2.2Li/c1-6(23)19-11-13(26)10(18)7(4-22)35-16(11)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(24)20-17(21)28;;/h2-3,7-8,10-16,22,25-27H,4-5H2,1H3,(H,19,23)(H,29,30)(H,31,32)(H,20,24,28);;/q;2*+1/p-2/t7-,8-,10+,11-,12-,13+,14-,15-,16-;;/m1../s1 |
Clé InChI |
OTBRGDFQLVWGHJ-XQVCRSSRSA-L |
SMILES isomérique |
[Li+].[Li+].CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
SMILES |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
SMILES canonique |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
Synonymes |
UDP-ADFG uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl)diphosphate uridine 5'-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



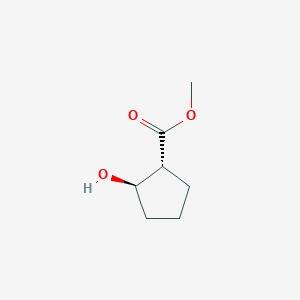

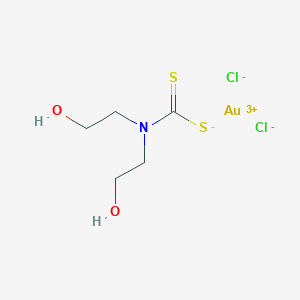
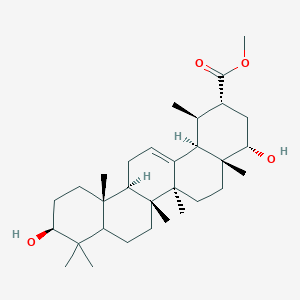
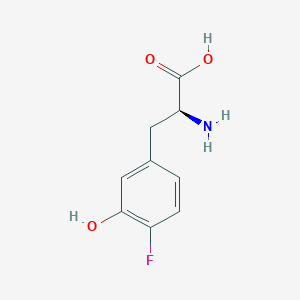
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
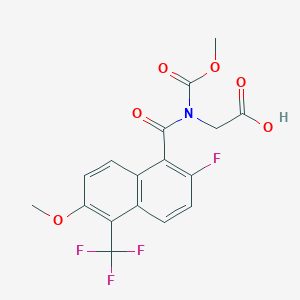
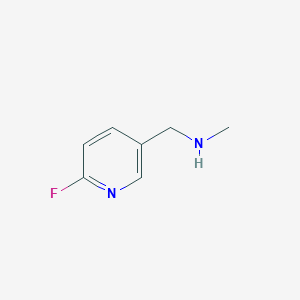
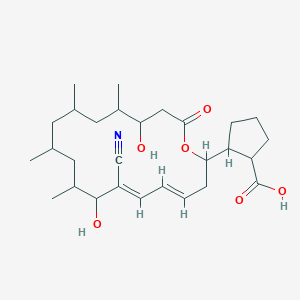
![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)
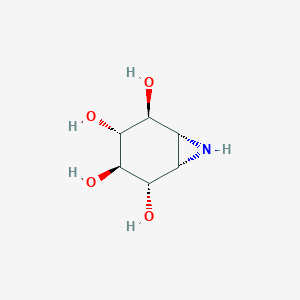
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)
![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)
